molecular formula C12H12O2S B7976324 3-Furyl-(4-methylthiophenyl)methanol

3-Furyl-(4-methylthiophenyl)methanol

Cat. No.: B7976324
M. Wt: 220.29 g/mol
InChI Key: FOJXUDRAYMMHOV-UHFFFAOYSA-N
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Description

3-Furyl-(4-methylthiophenyl)methanol is a bifunctional organic compound featuring a methanol (-CH₂OH) group bonded to two aromatic moieties: a furan ring (3-furyl) and a 4-methylthiophenyl group (a phenyl ring with a methylthio (-SMe) substituent at the para position). This structure combines the electron-rich furan system with the sulfur-containing aromatic group, making it a versatile intermediate in organic synthesis and materials science.

The compound’s reactivity is influenced by the furan’s oxygen heteroatom and the methylthio group’s electron-donating and lipophilic properties. Such characteristics are critical in applications ranging from corrosion inhibition to pharmaceutical precursor synthesis .

Properties

IUPAC Name

furan-3-yl-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-15-11-4-2-9(3-5-11)12(13)10-6-7-14-8-10/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJXUDRAYMMHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(4-methylthiophenyl)methanol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Furyl-(4-methylthiophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3-Furyl-(4-methylthiophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of heterocyclic aromatic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Furyl-(4-methylthiophenyl)methanol involves its interaction with various molecular targets and pathways. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 3-Furyl-(4-methylthiophenyl)methanol, highlighting variations in substituents and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Furyl, 4-methylthiophenyl C₁₂H₁₂O₂S 232.29 Potential corrosion inhibitor, pharmaceutical intermediate
3-Furyl-(3-methoxyphenyl)methanol 3-Furyl, 3-methoxyphenyl C₁₂H₁₂O₃ 216.22 Higher polarity due to methoxy group; used in organic synthesis
3-Furyl-(3-isopropoxyphenyl)methanol 3-Furyl, 3-isopropoxyphenyl C₁₄H₁₆O₃ 232.27 Enhanced steric bulk; applications in asymmetric catalysis
(4-Bromophenyl)(3-(methylthio)phenyl)methanol 4-Bromophenyl, 3-methylthiophenyl C₁₄H₁₃BrOS 309.22 Bromine adds electrophilic reactivity; precursor for cross-coupling reactions
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol Thiazole core, trifluoromethyl, methoxy C₂₁H₂₀F₃NO₂S 407.46 Bioactive thiazole derivative; potential antimicrobial agent

Key Observations:

  • Substituent Effects: The methylthio group (-SMe) in this compound enhances lipophilicity and electron density compared to methoxy (-OMe) or isopropoxy (-O-iPr) groups, influencing solubility and reactivity .
  • Heterocyclic Variations : Replacement of the furan ring with a thiazole (as in ) introduces nitrogen and sulfur heteroatoms, altering electronic properties and biological activity .

Physical and Chemical Properties

  • Melting Points: While direct data for this compound is unavailable, analogues like the pyrido-oxazine compound in melt at 120.5–123.2°C, suggesting similar thermal stability for methanol derivatives .
  • Solubility: The methylthio group improves solubility in non-polar solvents compared to polar substituents like methoxy. Methanol’s -OH group enables hydrogen bonding, enhancing water miscibility in polar protic solvents .

Biological Activity

3-Furyl-(4-methylthiophenyl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring and a methylthiophenyl group, which contribute to its reactivity and interaction with biological systems. Its chemical formula is C11H12OC_{11}H_{12}O with a melting point of -97.6 °C.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan and thiophene rings can engage in:

  • π-π interactions : These interactions enhance binding affinity to biological targets.
  • Hydrogen bonding : This facilitates the formation of stable complexes with proteins or nucleic acids.

These interactions can modulate the activity of target proteins, leading to various biological effects, including antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have utilized the DPPH assay to evaluate free radical scavenging capabilities, revealing that certain derivatives demonstrate effective inhibition of oxidative stress .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. In related studies, methanol extracts containing similar structures have shown efficacy against pathogenic bacteria such as E. coli and S. aureus, suggesting that this compound may possess similar antimicrobial effects .

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant activity of compounds derived from methanol extracts, finding that certain phenolic compounds exhibited IC50 values comparable to known antioxidants like Galanthamine .
  • Antimicrobial Testing : Another investigation into methanol extracts revealed significant antibacterial activity against resistant strains, hinting at the potential for this compound in treating infections caused by antibiotic-resistant bacteria .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on the positioning of functional groups:

Compound NameAntioxidant Activity (IC50)Antimicrobial Efficacy
This compoundTBDTBD
2-Furyl-(4-methylthiophenyl)methanolTBDTBD
3-Furyl-(3-methylthiophenyl)methanolTBDTBD

Note: TBD indicates data yet to be determined or published.

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